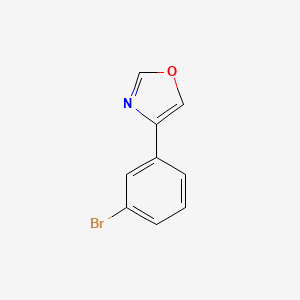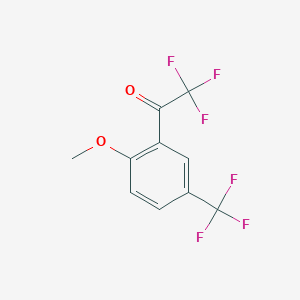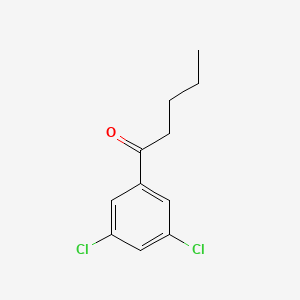
1-But-3-enyl-4-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-But-3-enyl-4-ethylbenzene is an organic compound with the molecular formula C12H16 It is a derivative of ethylbenzene, featuring a but-3-enyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-But-3-enyl-4-ethylbenzene can be synthesized through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of ethylbenzene with 3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
-
Heck Reaction: : Another method involves the palladium-catalyzed coupling of ethylbenzene with 3-butenyl halides. This reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, typically at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-But-3-enyl-4-ethylbenzene undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding benzoic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Hydrogenation of the double bond in the but-3-enyl group can be achieved using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation. These reactions typically require strong acids or halogens as reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C or PtO2 catalyst.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Benzoic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1-But-3-enyl-4-ethylbenzene has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology: : The compound can be used in the study of biological pathways involving aromatic hydrocarbons. It may serve as a model compound for understanding the metabolism and toxicity of similar substances.
-
Medicine: : Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents.
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-But-3-enyl-4-ethylbenzene involves its interaction with molecular targets through various pathways:
-
Electrophilic Aromatic Substitution: : The benzene ring can undergo electrophilic substitution reactions, forming intermediates such as arenium ions. These intermediates can then react further to yield substituted products.
-
Oxidation and Reduction: : The compound can be oxidized or reduced, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparación Con Compuestos Similares
1-But-3-enyl-4-ethylbenzene can be compared with other similar compounds such as:
-
Ethylbenzene: : A simpler derivative with only an ethyl group attached to the benzene ring. It is widely used in the production of styrene.
-
Butylbenzene: : Contains a butyl group attached to the benzene ring. It is used in the manufacture of various chemicals and materials.
-
Styrene: : Features a vinyl group attached to the benzene ring. It is a key monomer in the production of polystyrene and other polymers.
The uniqueness of this compound lies in the presence of both an ethyl and a but-3-enyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Propiedades
IUPAC Name |
1-but-3-enyl-4-ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3,7-10H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBXHBFTRZCXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7969083.png)








